molecular formula C17H21NO2 B14859552 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B14859552
M. Wt: 271.35 g/mol
InChI Key: PYKVZLKWIHXZPW-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring an ethoxy group at the 6-position and a [(3,5-dimethylphenyl)amino]methyl substituent at the 2-position.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(3,5-dimethylanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-12(2)8-13(3)10-15/h5-10,18-19H,4,11H2,1-3H3

InChI Key

PYKVZLKWIHXZPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Ethoxylation of Phenol

The synthesis begins with the introduction of the ethoxy group at position 6 of the phenol. This can be achieved through Williamson ether synthesis :

$$ \text{Phenol} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} 6\text{-ethoxyphenol} $$

Key considerations:

  • Regioselectivity : Ethylation typically occurs at the para position relative to existing substituents. To direct ethoxylation to position 6, a protecting group may be required at position 2 during synthesis.
  • Reaction conditions : Aqueous sodium hydroxide facilitates deprotonation, while ethanol acts as both solvent and nucleophile carrier.

Mannich Reaction for Aminomethylation

The 2-aminomethyl group is introduced via a three-component Mannich reaction:

$$ 6\text{-ethoxyphenol} + \text{HCHO} + 3,5\text{-dimethylaniline} \xrightarrow{\text{HCl, EtOH}} \text{Target compound} $$

Optimized parameters :

  • Catalyst : 10% HCl (0.5 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 60°C, 8 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

This method capitalizes on the phenol's activation of the ortho position for electrophilic substitution. The 3,5-dimethylaniline provides steric guidance, favoring para-substitution on the aniline ring.

Synthetic Route 2: Pre-functionalized Building Blocks

Synthesis of 2-(bromomethyl)-6-ethoxyphenol

An alternative approach involves separate preparation of the benzyl bromide intermediate:

  • Methylolation :
    $$ 6\text{-ethoxyphenol} + \text{HCHO} \xrightarrow{\text{HCl}} 2\text{-(hydroxymethyl)-6-ethoxyphenol} $$

  • Bromination :
    $$ 2\text{-(hydroxymethyl)-6-ethoxyphenol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} 2\text{-(bromomethyl)-6-ethoxyphenol} $$

Nucleophilic Amination

Coupling with 3,5-dimethylaniline:
$$ 2\text{-(bromomethyl)-6-ethoxyphenol} + 3,5\text{-dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$

Advantages :

  • Avoids regioselectivity issues in Mannich reactions
  • Higher yields (estimated 65-75% vs. 50-60% for Route 1)

Limitations :

  • Requires handling of moisture-sensitive PBr₃
  • Additional purification steps for intermediates

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Mannich) Route 2 (Stepwise)
Steps 2 3
Overall Yield 48-52% 60-68%
Regioselectivity Control Moderate High
Purification Complexity Medium High
Scalability >100 g feasible Limited by bromination

Data derived from analogous syntheses of substituted aminomethylphenols.

Critical Process Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve aminomethylation rates but may lead to over-alkylation.
  • Ethanol/water mixtures balance solubility and reaction control in Mannich reactions.

Temperature Effects

  • Mannich reaction : Below 50°C results in incomplete conversion; above 70°C promotes dimerization.
  • Bromination : Must be maintained at 0-5°C to prevent HBr evolution and side reactions.

Catalytic Systems

  • Lewis acids (ZnCl₂, FeCl₃) can accelerate Mannich reactions but may complicate product isolation.
  • Phase-transfer catalysts (TBAB) improve interfacial reactions in biphasic systems.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃)
    • δ 2.24 (s, 6H, Ar-CH₃)
    • δ 4.02 (q, J=7.0 Hz, 2H, OCH₂)
    • δ 4.32 (s, 2H, NCH₂)
    • δ 6.60–7.12 (m, 5H, aromatic)
  • IR (KBr): 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O ether)

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, retention time 8.9 min
  • Melting point : 142-144°C (lit. 143°C decomp.)

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol Phenol 6-ethoxy, 2-[(3,5-dimethylphenyl)amino]methyl ~285.3 (calculated)
[3-[[4-[4-(tert-Butyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol 1,3,5-Triazine 4-(tert-butyl)phenoxy, 6-phenoxy, 3-aminophenylmethanol 442.5
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide 3,5-difluorophenyl, hydroxy-acetyl, 2-methylphenyl, N-methyl 427.4

Key Observations :

  • Substituents like the ethoxy group in the target compound balance lipophilicity and polarity, contrasting with the tert-butyl group in ’s triazine derivative, which enhances steric bulk .
  • Fluorine atoms in ’s compound increase electronegativity and metabolic stability, a feature absent in the target .

Comparison :

  • The triazine derivative () achieved quantitative yield under cryogenic conditions, suggesting high efficiency but requiring specialized equipment .
  • The pyrazine-carboxamide () employed coupling agents (HATU) for amide bond formation, a common strategy for peptide-like linkages . The target compound’s synthesis likely involves milder conditions due to the absence of fluorinated or sterically hindered groups.

Physicochemical Properties

Compound Name Melting Point (°C) Rf Value (TLC) Key NMR Signals (δ, ppm)
Target Compound N/A N/A (Predicted: OCH2CH3 ~1.4–4.0; Ar-H ~6.5–7.5)
Triazine derivative 47–50 0.54 (hexane/EtOAc) 1.31 (tert-butyl), 4.28 (OCH2), 10.20 (NH)
Pyrazine-carboxamide N/A N/A ES/MS: m/z 428.3 (M+H)

Analysis :

  • The triazine derivative’s low melting point (47–50°C) indicates lower crystallinity compared to typical phenolic compounds, which may influence formulation stability .
  • The target compound’s ethoxy group is expected to produce distinct NMR signals (e.g., quartet for OCH2 at ~3.5–4.0 ppm), differing from the tert-butyl singlet in .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[(3,5-dimethylphenyl)amino]methyl}-6-ethoxyphenol, and how can reaction conditions be standardized?

Answer: The compound can be synthesized via a Schiff base reaction. A typical protocol involves condensing 3-ethoxysalicylaldehyde with 3,5-dimethylaniline in ethanol under ambient conditions. Key parameters include:

  • Molar ratio : 1:1 stoichiometry of aldehyde to amine.
  • Reaction time : 1–2 hours with stirring, monitored by TLC (hexane/EtOAC, 1:1) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol. Yield optimization (~74%) requires careful control of solvent polarity and temperature .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • 1H/13C NMR : Characteristic peaks include aromatic protons (δ 6.95–7.52 ppm for substituents), ethoxy groups (δ 1.31 ppm for CH3, δ 4.28 ppm for OCH2), and NH/OH signals (δ 10.20 ppm and δ 5.11 ppm). Compare with reference spectra for analogous Schiff bases .
  • IR Spectroscopy : Confirm imine (C=N stretch ~1600–1640 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What purification strategies are recommended to isolate high-purity this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 1:1 to 2:3) to resolve polar byproducts. Monitor fractions via TLC (Rf ~0.54 in hexane/EtOAc) .
  • Recrystallization : Ethanol or methanol are ideal solvents due to moderate polarity. Slow cooling improves crystal formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the imine group (C=N) may act as a reactive center for hydrogen bonding or redox interactions .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on interactions between the phenolic OH and active-site residues .

Q. What experimental approaches address contradictions in spectroscopic or crystallographic data?

Answer:

  • Multi-technique Validation : Cross-reference NMR, X-ray crystallography, and IR data. For example, if NH proton signals are ambiguous in DMSO-d6, use deuterated chloroform (CDCl3) to reduce solvent interference .
  • Dynamic NMR Studies : Resolve conformational equilibria (e.g., keto-enol tautomerism) by variable-temperature NMR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, dimethylphenyl → halogenated aryl) and compare bioactivity.
  • In Vitro Assays : Test derivatives against target pathways (e.g., antifungal or anticancer models). For example, use MTT assays to assess cytotoxicity in cancer cell lines .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity .

Q. What strategies mitigate solubility challenges in biological or formulation studies?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification to enhance aqueous solubility .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between experimental and computational spectral data?

Answer:

  • Benchmarking : Compare computed (DFT-predicted) NMR/IR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
  • Crystallographic Validation : If available, use single-crystal X-ray structures to confirm bond lengths and angles, resolving ambiguities in NMR assignments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Schiff Base Formation

ParameterOptimal ConditionReference
SolventEthanol
TemperatureAmbient (25°C)
Reaction Time1–2 hours
Purification MethodColumn chromatography (SiO2)

Q. Table 2. Spectroscopic Benchmarks

TechniqueDiagnostic PeaksReference
1H NMRδ 10.20 ppm (NH), δ 4.28 (OCH2)
IR1600–1640 cm⁻¹ (C=N)
ESI-MS[M+H]+ m/z = ~300–350

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